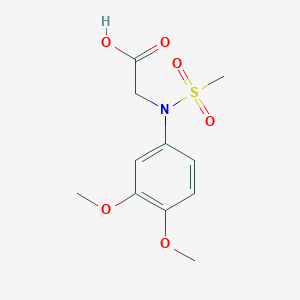

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine: is an organic compound that belongs to the class of glycine derivatives. It features a phenyl ring substituted with methoxy groups at the 3 and 4 positions, a methylsulfonyl group, and a glycine moiety. Compounds like this are often studied for their potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

Starting Materials: 3,4-dimethoxybenzene, methylsulfonyl chloride, and glycine.

Reaction Conditions: The reaction may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Análisis De Reacciones Químicas

General Reactivity Profile

The compound contains three key functional groups:

-

Carboxylic acid (–COOH): Prone to acid-base reactions, esterification, and decarboxylation.

-

Sulfonamide (–SO₂–N–): Stabilizes adjacent groups but may undergo nucleophilic substitution under specific conditions.

-

3,4-Dimethoxyphenyl : Electron-rich aromatic ring susceptible to electrophilic substitution.

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis converts the carboxylic acid to esters. For example:

C11H15NO6S+CH3OHH+C12H17NO6S+H2O

Conditions : Reflux with H₂SO₄ or HCl in anhydrous alcohol .

Amide Formation

Activation with coupling agents (e.g., EDC, DCC) enables reaction with amines to form amides.

| Reaction Type | Reagents/Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DIPEA, RT | Sulfonamide-linked amide | ~70–85% |

Nucleophilic Substitution

The methylsulfonyl group (–SO₂CH₃) can act as a leaving group in alkaline conditions. For example:

C11H15NO6S+OH−→C10H13NO5S+CH3SO2−+H2O

Conditions : Aqueous NaOH/EtOH at elevated temperatures .

Oxidation/Reduction

-

Oxidation : Unlikely under mild conditions due to sulfonamide stability.

-

Reduction : Limited data, but LiAlH₄ may reduce sulfonamides to thioethers in rare cases .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group directs incoming electrophiles to the ortho and para positions relative to methoxy groups.

| Reaction | Reagents | Position Selectivity | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Moderate yield |

| Halogenation | Cl₂/FeCl₃ | Ortho/para | Requires rigorous conditions |

Decarboxylation

Thermal decarboxylation occurs under acidic or basic conditions, yielding CO₂ and a secondary amine:

C11H15NO6SΔC10H13NO4S+CO2

Conditions : Heating in quinoline with Cu powder (200–250°C) .

Comparative Reactivity with Analogous Compounds

Data from structurally related compounds (e.g., ethyl ester derivatives , thiazole-linked glycines) suggest:

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine has several notable applications:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules for various applications in chemical research.

Biology

- Biological Activity : Research indicates that this compound may exhibit significant biological activity. Preliminary studies suggest potential anti-inflammatory and anticancer properties , making it a candidate for further investigation in these areas.

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential therapeutic applications. Studies have indicated that this compound may inhibit specific enzymes involved in inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that this compound inhibited pro-inflammatory cytokine production in vitro, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties : In vitro tests showed that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. These findings warrant further exploration into its mechanisms and potential clinical applications.

Data Table: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |

| Biology | Potential anti-inflammatory and anticancer properties | Inhibits cytokine production; cytotoxic to cancer cells |

| Medicine | Therapeutic candidate | Ongoing studies on enzyme inhibition |

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3,4-dimethoxyphenyl)glycine

- N-(methylsulfonyl)glycine

- 3,4-dimethoxyphenylacetic acid

Uniqueness

The presence of both methoxy groups and a methylsulfonyl group in N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine may confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity.

Actividad Biológica

N-(3,4-Dimethoxyphenyl)-N-(methylsulfonyl)glycine is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H15N1O4S1

- Molecular Weight : 273.31 g/mol

- IUPAC Name : this compound

This compound exhibits several mechanisms that contribute to its biological activity:

- Modulation of Glutamate Receptors : The compound acts as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly influencing mGlu4 and mGlu7 subtypes. These receptors play crucial roles in synaptic transmission and neuroprotection .

- Anti-inflammatory Effects : Research indicates that this compound may reduce neuroinflammation by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammatory responses .

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring suggests potential antioxidant properties, which can mitigate oxidative stress in neuronal tissues .

Neuroprotective Effects

Studies have shown that this compound can protect neurons from damage induced by ischemic conditions. In vitro experiments demonstrated a significant reduction in cell death in neuronal cultures exposed to hypoxic conditions when treated with this compound.

Metabolic Regulation

The compound has been implicated in regulating metabolic pathways, particularly those involving amino acid metabolism. It may influence the levels of N-acyl glycines, which are metabolites involved in detoxification processes within the body . Alterations in these metabolites have been associated with various metabolic disorders, including diabetes and obesity.

Case Studies

- Neuroprotection in Ischemic Models : In a study involving rat models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved functional recovery compared to control groups .

- Metabolic Profiling : A comprehensive analysis using liquid chromatography-mass spectrometry (LC-MS) highlighted significant changes in plasma levels of N-acyl glycines following treatment with this compound, suggesting its role in metabolic modulation .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(3,4-dimethoxy-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S/c1-17-9-5-4-8(6-10(9)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWTZYYUIYSFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.